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Compound of Interest

Compound Name: Ro60-0175

Cat. No.: B15616823 Get Quote

The selectivity of Ro60-0175 is crucial for its use as a pharmacological tool. The following

tables summarize its binding affinity (Ki) and functional potency (EC50) at its primary target, the

5-HT2C receptor, and several other key serotonin receptors. A lower Ki value indicates a higher

binding affinity.

Table 1: Binding Affinity (Ki) of Ro60-0175 at Human Serotonin Receptors

Receptor Ki (nM)
Selectivity vs. 5-
HT2C

Reference(s)

5-HT2C 1 - [1][2]

5-HT2A 32 32-fold [1][2]

5-HT2B ~1-2.4 ~1 to 2.4-fold [3][4]

5-HT1A 3981 3981-fold [1]

5-HT6 6310 6310-fold [1]

5-HT7 2512 2512-fold [1]

Note: The Ki value for the 5-HT2B receptor is derived from functional potency (EC50) data,

which is very similar for this specific receptor.

Table 2: Functional Potency (EC50) of Ro60-0175 at Human 5-HT2 Subtypes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15616823?utm_src=pdf-interest
https://www.benchchem.com/product/b15616823?utm_src=pdf-body
https://www.benchchem.com/product/b15616823?utm_src=pdf-body
https://www.benchchem.com/pdf/Ro60_0175_off_target_effects_at_high_concentrations.pdf
https://www.caymanchem.com/product/29520/ro-60-0175
https://www.benchchem.com/pdf/Ro60_0175_off_target_effects_at_high_concentrations.pdf
https://www.caymanchem.com/product/29520/ro-60-0175
https://en.wikipedia.org/wiki/Ro60-0175
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Ro60_0175_and_Other_5_HT2C_Receptor_Agonists_Efficacy_and_Selectivity.pdf
https://www.benchchem.com/pdf/Ro60_0175_off_target_effects_at_high_concentrations.pdf
https://www.benchchem.com/pdf/Ro60_0175_off_target_effects_at_high_concentrations.pdf
https://www.benchchem.com/pdf/Ro60_0175_off_target_effects_at_high_concentrations.pdf
https://www.benchchem.com/product/b15616823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor EC50 (nM) Emax (%) Assay Type Reference(s)

5-HT2C 32 - 52 84 - 88
Calcium

Mobilization
[3][5]

5-HT2A 400 - 447 69 - 91
Calcium

Mobilization
[3][4]

5-HT2B 0.91 - 2.4 79 - 130
Calcium

Mobilization
[3][4]

Core Signaling Pathway
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gq/11 pathway.[6] Upon activation by an agonist like Ro60-0175, the receptor undergoes a

conformational change, stimulating phospholipase C (PLC).[6][7] PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm to bind to

its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium

(Ca2+).[5] This increase in intracellular calcium, along with DAG's activation of Protein Kinase

C (PKC), leads to various downstream cellular responses.[8] While this is the canonical

pathway, evidence also suggests that the 5-HT2C receptor can engage in non-canonical

signaling through Gi/o and G12/13 proteins, as well as β-arrestin-mediated pathways.[6][9][10]
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Caption: Canonical Gq/11 signaling pathway activated by Ro60-0175 at the 5-HT2C receptor.

Experimental Protocols
The binding affinity and functional potency data presented are typically determined using the

following standardized in vitro assays.
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Competition Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound (Ro60-0175) by measuring

its ability to displace a specific radioligand from the target receptor.[5]

A. Materials and Reagents:

Membrane Preparation: Cell membranes prepared from cells stably expressing the human 5-

HT2C receptor (e.g., HEK293 or CHO cells).[5][11]

Radioligand: A specific 5-HT2C receptor radioligand, such as [3H]mesulergine, at a

concentration near its Kd value.[5]

Test Compound: Ro60-0175, prepared in serial dilutions.[1]

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM

mianserin) to determine non-specific binding.[5]

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[1]

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) to separate bound

from free radioligand.[1]

Scintillation Counter: For quantifying radioactivity.[5]

B. Procedure:

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell

membranes, the radioligand, and either buffer (for total binding), the non-specific binding

control, or a specific concentration of Ro60-0175.[5][12]

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[1]

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters. The

filters trap the cell membranes with the bound radioligand.[5]

Washing: Filters are washed multiple times with ice-cold buffer to remove unbound

radioligand.[5]
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Quantification: The radioactivity retained on each filter is measured using a liquid scintillation

counter.[5]

C. Data Analysis:

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.[1]

IC50 Determination: The concentration of Ro60-0175 that inhibits 50% of the specific binding

of the radioligand (IC50) is determined by plotting the percentage of specific binding against

the log concentration of Ro60-0175 and fitting the data to a sigmoidal dose-response curve.

[5]

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-

Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand

and Kd is its dissociation constant.[1][5]
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Caption: Experimental workflow for a competition radioligand binding assay.

Calcium Mobilization Functional Assay
This functional assay measures the ability of an agonist to activate the 5-HT2C receptor and

trigger the release of intracellular calcium, a key event in the Gq/11 signaling pathway.[5]

A. Materials and Reagents:

Cell Line: A stable cell line expressing the human 5-HT2C receptor, typically HEK293 cells.

[5]

Assay Plate: Black-walled, clear-bottom 96-well plates suitable for fluorescence

measurements.[5]

Calcium-Sensitive Dye: A fluorescent dye (e.g., Fluo-4 AM) that increases in intensity upon

binding to calcium.

Test Compound: Ro60-0175, prepared in serial dilutions.

B. Procedure:

Cell Culture: Cells are seeded into the 96-well plates and allowed to attach overnight.[5]

Dye Loading: The culture medium is removed, and the cells are incubated with the calcium-

sensitive dye, allowing it to enter the cells.[5]

Assay: A baseline fluorescence reading is taken. The different concentrations of Ro60-0175
are then added to the wells.[5]

Measurement: The fluorescence intensity is measured over time using a plate reader to

monitor the change in intracellular calcium concentration. An increase in fluorescence

indicates receptor activation.[5]

C. Data Analysis:
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Response Calculation: The change in fluorescence is calculated by subtracting the baseline

reading from the peak fluorescence observed after adding the agonist.[5]

EC50 Determination: The half-maximal effective concentration (EC50), which is the

concentration of Ro60-0175 that produces 50% of the maximal response, is determined by

plotting the fluorescence change against the logarithm of the agonist concentration and

fitting the data to a sigmoidal dose-response curve.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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